![molecular formula C8H11BrN2O B1466615 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine CAS No. 1490683-39-0](/img/structure/B1466615.png)
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine is a compound that is frequently used in scientific research and laboratory experiments. It is a heterocyclic compound, composed of a five-membered ring with nitrogen, oxygen, and carbon atoms. This compound has been studied extensively due to its versatility and wide range of applications. In
Scientific Research Applications
Application in Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
Cyclic β-amino acids have gained interest due to their biological relevance, impacting drug research significantly over the past decades. Various metathesis reactions, including ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), are widely employed for accessing either alicyclic β-amino acids or other densely functionalized derivatives. These methods provide selective and stereocontrolled routes to these derivatives, showcasing the versatility, robustness, and efficiency of such synthetic strategies (Kiss, Kardos, Vass, & Fülöp, 2018).
Degradation of Nitrogen-Containing Hazardous Compounds
Nitrogen-containing amino and azo compounds, widely used across several industries, resist conventional degradation processes. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing these compounds, improving overall treatment schemes. This review highlights the degradation efficiencies, reaction mechanisms, and the impact of various process parameters on the degradation of aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides (Bhat & Gogate, 2021).
DNA Methyltransferase Inhibitors - Therapeutic Applications
DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promising results in inhibiting hypermethylation and restoring suppressor gene expression in various in vitro and in vivo laboratory models. These inhibitors have found clinical applications, primarily in antileukemic activities, highlighting their potential in cancer therapy (Goffin & Eisenhauer, 2002).
Application in Immune Response Modification
Imiquimod, a class of non-nucleoside imidazoquinolinamines, activates the immune system through localized induction of cytokines, demonstrating no inherent antiviral or antiproliferative activity in vitro. However, its ability to stimulate onsite cytokine production has shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, suggesting its potential as a topical agent for various cutaneous diseases (Syed, 2001).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, including structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. This review covers literature focusing on tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis via sulfinimines, representing significant progress in the field of synthetic chemistry (Philip, Radhika, Saranya, & Anilkumar, 2020).
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQVHAHGXRDGGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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